5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the imidazo[1,2-a]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-pyridyl-imines with trimethyl phosphite in dimethylformamide at room temperature, leading to the formation of methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylates . Another method involves the use of catalytic para-toluenesulfonic acid in dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. The compound’s fluorine atom enhances its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
- 5-Fluoroimidazo[4,5-b]pyridine
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to other similar compounds, 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibits unique properties due to the presence of the fluorine atom at the 5-position. This fluorine atom enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C8H5FN2O2 |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13) |
InChI Key |
LNIRYYPFAUZGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)C(=O)O |
Origin of Product |
United States |
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